
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various fields of research, including medicinal chemistry and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine typically involves the following steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Synthesis of 5-fluoropyrimidine: This involves the fluorination of pyrimidine using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Coupling Reaction: The final step is the coupling of 4-bromo-1H-pyrazole with 5-fluoropyrimidine under palladium-catalyzed cross-coupling conditions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyrazole derivative, while coupling with an aryl halide would produce a biaryl compound.
Aplicaciones Científicas De Investigación
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mecanismo De Acción
The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards the target. The compound may also participate in hydrogen bonding, π-π stacking, and other non-covalent interactions that contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-bromo-1H-pyrazole
- 5-fluoropyrimidine
- 2-(4-bromo-1H-pyrazol-1-yl)aniline
- 3-(4-bromo-1H-pyrazol-1-yl)methyl]aniline
Uniqueness
2-(4-bromo-1H-pyrazol-1-yl)-5-fluoropyrimidine is unique due to the combination of pyrazole and pyrimidine rings with bromine and fluorine substituents. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and material science. The presence of both bromine and fluorine allows for versatile chemical modifications and enhances the compound’s reactivity and binding affinity in biological systems.
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN4/c8-5-1-12-13(4-5)7-10-2-6(9)3-11-7/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HICGPXPXTSZXNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N2C=C(C=N2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
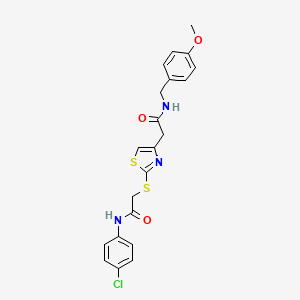
![(E)-N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N'-[(2,6-dichlorophenyl)methoxy]methanimidamide](/img/structure/B2615657.png)
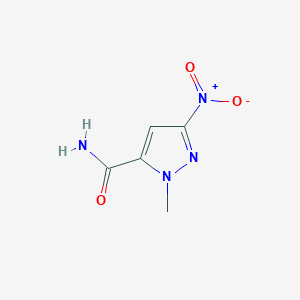
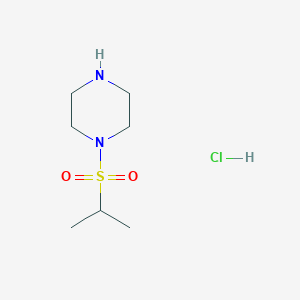
![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2615664.png)
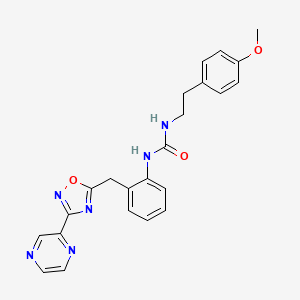
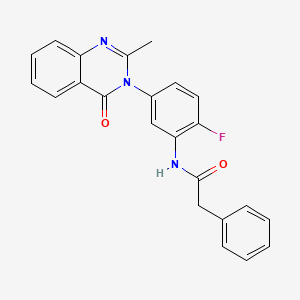
![(2Z)-N-acetyl-2-[(3-fluorophenyl)imino]-6-methoxy-2H-chromene-3-carboxamide](/img/structure/B2615669.png)
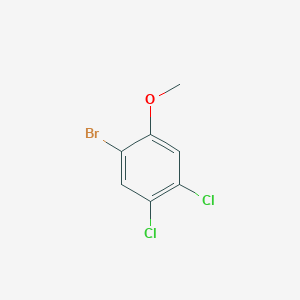

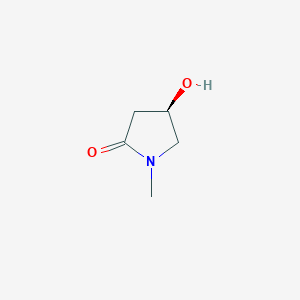
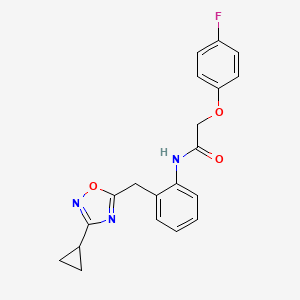
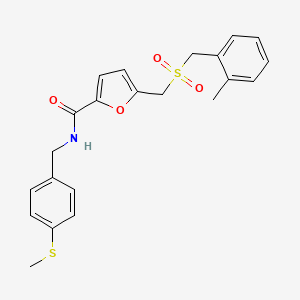
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2615678.png)
